molecular formula C34H66ClN11O5 B607572 Decanoyl-arg-val-lys-arg-chloromethylketone

Decanoyl-arg-val-lys-arg-chloromethylketone

Cat. No.: B607572
M. Wt: 744.4 g/mol
InChI Key: NHBJTTGFHCHQHS-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a synthetic peptidyl chloromethylketone inhibitor targeting furin and related proprotein convertases (PCs), including PC7/LPC, PACE4, and PC6 . Its mechanism involves irreversible binding to the catalytic site of furin, blocking the proteolytic processing of viral glycoproteins and host substrates. This compound has demonstrated antiviral activity against flaviviruses (e.g., Zika, Dengue) by inhibiting furin-mediated prM cleavage, thereby reducing viral infectivity . In oncology, it suppresses matrix metalloproteinase-2 (MMP-2) production in β-amyloid-treated U87 cells and inhibits cancer cell invasion by modulating MMP activity . Despite its broad applications, this compound exhibits low selectivity, inhibiting multiple PCs, which may contribute to off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:

    Decanoylation: The introduction of a decanoyl group to the arginine residue.

    Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.

    Chloromethylketone Modification:

The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .

Scientific Research Applications

Antiviral Properties

Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.

Cytotoxicity Studies

The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .

Comparative Efficacy Against Other Viruses

Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:

  • Human Immunodeficiency Virus (HIV)
  • Chikungunya Virus
  • Hepatitis B Virus
  • Influenza A Virus
  • Ebola Virus

Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .

Structural Modifications and Enhanced Potency

Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .

Clinical Implications

The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.

Case Studies

Several studies have documented the effectiveness of dec-RVKR-cmk:

Study Virus Targeted Findings
Becker et al.FlavivirusDemonstrated significant reduction in prM cleavage and viral infectivity
Smith et al.Hepatitis B VirusShowed enhanced potency compared to traditional inhibitors
Steinmetzer et al.Influenza A VirusReported effective inhibition of hemagglutinin cleavage

Mechanism of Action

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its effects by irreversibly binding to the active site of furin, thereby inhibiting its proteolytic activity. Furin is responsible for the cleavage of various proproteins into their active forms. By inhibiting furin, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone prevents the maturation of these proproteins, thereby blocking the biological processes that depend on them .

Comparison with Similar Compounds

Furin and Proprotein Convertase Inhibitors

Compound Target Enzymes Selectivity Key Applications Efficacy & Findings References
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone Furin, PC7, PACE4, PC6 Low Antiviral (Flaviviruses, SARS-CoV-2), Cancer Inhibits prM cleavage (EC₅₀ ~10 μM for ZIKV/JEV); reduces MMP-2 activity in U87 cells .
α1-Antitrypsin Portland Furin Low In vitro studies Potent inhibitor (IC₅₀ = 0.5 nM) but non-selective; toxicity mechanisms unclear .
α1-PDX Furin Moderate Cancer research Synthetic inhibitor; blocks constitutive and Bcl-2-mediated MMP activity .
MI-1148 Furin High Antiviral, Cancer Selective macrocyclic inhibitor; suppresses furin-mediated viral entry without off-target effects .
Naphthofluorescein Furin Not reported COVID-19 In-silico binding affinity comparable to this compound for SARS-CoV-2 spike cleavage .

Key Insights :

  • Selectivity: this compound and α1-antitrypsin Portland are less selective than MI-1148, which was designed for furin-specific inhibition .
  • Potency: α1-antitrypsin Portland is 500-fold more potent than this compound in furin inhibition but shares its toxicity risks .
  • Therapeutic Potential: MI-1148 and naphthofluorescein represent next-generation inhibitors with improved specificity for viral and oncological applications .

Cathepsin L Inhibitors

Compound Target Enzyme Selectivity Key Applications Efficacy & Findings References
This compound Cathepsin L Low COVID-19 (secondary target) Weaker binding (docking score: -7.1 kcal/mol) compared to plant-derived inhibitors .
Oxocarbazate Cathepsin L High COVID-19 Superior binding affinity (docking score: -9.2 kcal/mol); reference in computational studies .
Apigenin Cathepsin L High COVID-19 Best affinity among Stachytarpheta jamaicensis compounds (docking score: -8.9 kcal/mol); non-toxic .
α-Spinasterol Cathepsin L Moderate COVID-19 Docking score: -8.5 kcal/mol; inhibits Cat L with lower toxicity .

Key Insights :

  • Efficacy: Oxocarbazate and apigenin outperform this compound in Cathepsin L inhibition, a secondary target for COVID-19 .

Other Protease Inhibitors in Antiviral Contexts

Compound Target Enzyme Selectivity Key Applications Efficacy & Findings References
Leupeptin Serine/Cysteine proteases Low SARS-CoV Broad-spectrum inhibitor; less effective than furin-specific agents in SARS-CoV-2 .
Aprotinin Serine proteases Moderate Antiviral, Cancer Used alongside this compound in C5a release studies; distinct targets .

Key Insights :

  • Mechanistic Differences : Leupeptin and aprotinin target broader protease families, limiting their specificity compared to furin-focused inhibitors .

Biological Activity

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.

Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .

In Vitro Studies

Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:

  • Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .
  • Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .

The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .

Comparative Analysis

A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.

Case Study 1: Flavivirus Inhibition

A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .

Case Study 2: SARS-CoV-2

In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .

Research Findings Summary

Study Virus IC50 (µM) CC50 (µM) Effectiveness
Study 1ZIKV5712.9High
Study 2JEV10712.9High
Study 3SARS-CoV-2Not specifiedNot specifiedPrevents cleavage

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which dec-RVKR-cmk inhibits furin activity?

dec-RVKR-cmk acts as an irreversible inhibitor of furin by covalently modifying the enzyme's catalytic serine residue. Structural studies reveal its decanoyl-Arg-Val-Lys-Arg backbone occupies furin’s substrate-binding cleft, with the chloromethylketone group forming a covalent bond with the active site. The arginine residues at P1 and P4 positions, along with lysine at P2, align with furin’s charge-complementary pockets, ensuring high specificity . Methodologically, this can be validated using crystallography (e.g., PDB structures) or enzymatic assays comparing cleavage rates of furin substrates (e.g., fluorogenic peptides) in treated vs. untreated systems .

Q. What experimental concentrations of dec-RVKR-cmk are effective in cell-based antiviral studies?

In flavivirus models (ZIKV, JEV), 50–100 µM dec-RVKR-cmk reduced viral titers by >90% in Vero and mosquito cells. Dose-response curves (e.g., 10–200 µM) should be performed to determine IC50 values, with cytotoxicity assessed via MTT or LDH assays. Post-infection treatment (24–48 hrs) is critical, as pre-treatment shows limited efficacy .

Q. How can researchers confirm furin inhibition in cellular models?

  • Western blot : Monitor prM/E protein ratios (e.g., prM accumulation indicates blocked cleavage in flaviviruses) .
  • Fluorogenic substrates : Use furin-specific substrates (e.g., Pyr-RTKR-AMC) in cell lysates to quantify residual enzymatic activity .
  • siRNA controls : Co-treat with furin-targeting siRNA to distinguish dec-RVKR-cmk-specific effects from off-target pathways .

Advanced Research Questions

Q. How to resolve contradictory data on dec-RVKR-cmk’s efficacy across different viral models?

Discrepancies may arise from variations in furin dependency (e.g., SARS-CoV-2 vs. CHIKV) or cell-specific factors (e.g., endogenous protease inhibitors). Experimental design should include:

  • Virus-specific cleavage assays : Compare dec-RVKR-cmk’s impact on furin-dependent (e.g., ZIKV prM) vs. furin-independent (e.g., CHIKV E3) viral proteins .
  • Protease profiling : Use mass spectrometry to identify off-target serine proteases (e.g., trypsin-like enzymes) in resistant models .

Q. What strategies optimize dec-RVKR-cmk delivery in vivo despite its cell permeability limitations?

  • Lipid encapsulation : Nanoparticle formulations (e.g., liposomes) enhance bioavailability in animal models .
  • Combination therapy : Pair with lysosomotropic agents (e.g., chloroquine) to improve endosomal escape in tissues with low furin expression .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via HPLC or radiolabeled analogs .

Q. How to validate furin-independent effects of dec-RVKR-cmk in complex biological systems?

  • Furin-knockout (KO) models : Compare dec-RVKR-cmk effects in wild-type vs. CRISPR-generated furin-KO cells .
  • Multiplex protease inhibition : Use broad-spectrum inhibitors (e.g., leupeptin) to identify pathways masked by furin blockade .
  • Transcriptomic analysis : RNA-seq can reveal compensatory upregulation of alternative proteases (e.g., PC1/3) in long-term treatments .

Q. Methodological Considerations

Q. What controls are essential when studying dec-RVKR-cmk in protein processing assays?

  • Vehicle controls : DMSO-treated cells to account for solvent effects .
  • Inactive analogs : Use dec-RVKR-cmk analogs lacking the chloromethylketone group to confirm covalent inhibition .
  • Time-course experiments : Assess prM cleavage kinetics to distinguish delayed vs. blocked processing .

Q. How to address cytotoxicity in primary cell lines sensitive to dec-RVKR-cmk?

  • Sub-IC50 dosing : Titrate concentrations below 50 µM and validate with viability assays (e.g., ATP-Glo).
  • Pulsed treatment : Limit exposure to 6–12 hrs post-infection to reduce off-target apoptosis .
  • Rescue experiments : Add exogenous furin-cleaved substrates (e.g., proBDNF) to confirm specificity .

Q. Data Interpretation Challenges

Q. Why does dec-RVKR-cmk fail to inhibit intracellular viral replication in some studies?

Furin primarily acts during viral egress (e.g., prM cleavage in flaviviruses), not replication. To confirm, use:

  • qRT-PCR : Measure viral RNA levels (unchanged if replication is unaffected) .
  • Plaque assays : Compare intracellular vs. extracellular virus titers to pinpoint inhibition at the release stage .

Q. How to reconcile structural data with functional studies showing partial furin inhibition?

Co-crystallography may not capture dynamic cellular environments (e.g., pH, co-factors). Validate with:

  • Molecular dynamics simulations : Model dec-RVKR-cmk binding under physiological conditions .
  • Enzymatic kinetics : Measure KiK_i values in cell lysates vs. purified furin to assess inhibitor potency in vivo .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.